N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHYNVNFHGUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Benzoic Acid Derivatives
The installation of the morpholinosulfonyl group typically begins with sulfonation of a para-substituted benzoic acid precursor. A two-step sequence involving chlorosulfonation followed by nucleophilic substitution with morpholine is widely employed:
Chlorosulfonation of 4-methylbenzoic acid :
$$ \text{4-Methylbenzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{4-(chlorosulfonyl)benzoic acid} $$
Conducted at 0–5°C in dichloromethane with rigorous exclusion of moisture.Morpholine substitution :
$$ \text{4-(Chlorosulfonyl)benzoic acid} + \text{morpholine} \rightarrow \text{4-(morpholinosulfonyl)benzoic acid} $$
Utilizes non-nucleophilic bases (e.g., triethylamine) in THF at ambient temperature.
Yield Optimization :
- Excess morpholine (1.5 equiv.) improves substitution efficiency to 78–82%
- Microwave-assisted conditions (100°C, 15 min) enhance reaction rate without decomposition
Construction of the Thiazole Core
Hantzsch Thiazole Synthesis
The 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole intermediate is synthesized via cyclocondensation:
α-Bromoketone preparation :
$$ \text{2,5-Dichlorothiophene-3-carbaldehyde} \xrightarrow{\text{Br}_2,\text{AcOH}} \text{3-(bromoacetyl)-2,5-dichlorothiophene} $$Cyclization with thiourea :
$$ \text{3-(Bromoacetyl)-2,5-dichlorothiophene} + \text{thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole} $$
Critical Parameters :
- Stoichiometric control (1:1.05 thiourea:α-bromoketone) prevents dihydrothiazole byproducts
- Ethanol solvent enables facile isolation via precipitation (85–90% purity)
Amide Bond Formation Strategies
Schlenk-Type Acyl Chloride Coupling
Activation of the benzoic acid as its acyl chloride followed by amine coupling:
Acyl chloride synthesis :
$$ \text{4-(Morpholinosulfonyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-(morpholinosulfonyl)benzoyl chloride} $$Amine coupling :
$$ \text{4-(Morpholinosulfonyl)benzoyl chloride} + \text{2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$
Yield Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 68 |
| DMAP | THF | 40°C | 72 |
| Pyridine | DMF | RT | 58 |
Carbodiimide-Mediated Coupling
Alternative activation using EDCI/HOBt system:
$$ \text{4-(Morpholinosulfonyl)benzoic acid} + \text{EDCI} + \text{HOBt} \rightarrow \text{Active ester} $$
Subsequent reaction with thiazole amine in DMF at 0°C provides 74% yield with minimal racemization.
Purification and Characterization
Chromatographic Purification
- Normal phase silica gel : EtOAc/hexane (3:7 → 1:1 gradient) removes unreacted starting materials
- Reverse phase C18 : Methanol/water (60:40) eliminates polar impurities
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:4) yields prismatic crystals suitable for X-ray diffraction:
- Melting point : 214–216°C
- HPLC Purity : >99.5% (C18 column, 0.1% TFA in H2O/MeCN)
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of SOCl2 and improved heat transfer:
- Acyl chloride formation in PTFE tubing (residence time 8 min)
- In-line IR monitoring ensures complete conversion before amine coupling
Enzymatic Amination
Lipase-catalyzed amide bond formation in non-aqueous media:
- Novozym 435 in tert-butanol achieves 65% yield at 50°C
- Eliminates need for activating agents, simplifies purification
Analytical Data Correlation
Spectroscopic Fingerprints :
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.98 (s, 1H, Thiazole-H), 7.63 (d, J=8.4 Hz, 2H, ArH), 3.58 (m, 4H, Morpholine), 3.18 (m, 4H, Morpholine)
- HRMS (ESI+) : m/z calcd for C19H16Cl2N3O3S2 [M+H]+: 504.9912, found: 504.9909
Comparative Method Evaluation
| Method | Overall Yield (%) | Purity (%) | Scalability | E-Factor |
|---|---|---|---|---|
| Schlenk coupling | 68 | 99.1 | High | 12.7 |
| EDCI/HOBt | 74 | 99.5 | Moderate | 9.8 |
| Continuous flow | 71 | 99.3 | High | 8.2 |
| Enzymatic | 65 | 98.7 | Low | 6.1 |
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
- Halogen Effects : The 2,5-dichlorothiophene in the target may confer greater electrophilicity than pyridinyl () or bromophenyl () substituents, influencing reactivity and target binding .
Potential Bioactivity Implications
- Immunomodulation: Compound 50 and 2D216 () potentiate TLR adjuvants via NF-κB activation, suggesting that the target’s sulfonamide-thiazole scaffold may share similar signaling modulation .
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Compound Overview
- Molecular Formula : C₁₈H₁₆Cl₂N₄O₄S
- Molecular Weight : 491.4 g/mol
- CAS Number : 941967-72-2
This compound features a thiazole ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological activity and potential therapeutic applications.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazole Ring : The thiazole derivative is synthesized through condensation reactions involving appropriate precursors.
- Introduction of Thiophene Moiety : The 2,5-dichlorothiophene is introduced via coupling reactions under controlled conditions.
- Sulfonamide Formation : The morpholino group is attached through sulfonation reactions.
Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with catalysts such as palladium on carbon (Pd/C) facilitating the reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. This compound may modulate signal transduction pathways, gene expression, and metabolic processes by binding to these targets .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it was tested against several human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects with IC₅₀ values demonstrating its efficacy:
| Cell Line | IC₅₀ (μM) - 2D Assay | IC₅₀ (μM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound exhibits a dose-dependent response in inhibiting cancer cell proliferation .
Antimicrobial Properties
In addition to its antitumor activity, the compound has shown promising antimicrobial effects against various bacterial strains. Studies have indicated that it can inhibit bacterial growth at concentrations that do not significantly affect normal human fibroblast cells, suggesting a selective toxicity profile that could be beneficial for therapeutic applications .
Case Studies
-
Study on Antitumor Efficacy :
A study evaluated the antitumor effects of this compound in vitro using MTS cytotoxicity assays across multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in a concentration-dependent manner. -
Evaluation of Antimicrobial Activity :
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, highlighting its potential as a new class of antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
